4-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one
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Overview
Description
4-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydropyrazinoindazole core, a piperazine ring, and an imidazol-2-one moiety, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one typically involves multiple steps, starting with the preparation of the tetrahydropyrazinoindazole core. This can be achieved through the condensation of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid with appropriate reagents . The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the formation of the imidazol-2-one moiety under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds with potentially different biological activities .
Scientific Research Applications
4-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-3-pyridinyl)[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)-1-piperazinyl]methanone
- Tetraphenylpyrazine derivatives
- Piperazine citrate
Uniqueness
4-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its tetrahydropyrazinoindazole core, coupled with the piperazine and imidazol-2-one moieties, allows for versatile chemical modifications and potential interactions with a wide range of biological targets .
Properties
IUPAC Name |
4-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl]-1,3-dihydroimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c26-17(14-11-20-18(27)21-14)24-9-7-23(8-10-24)16-15-12-3-1-2-4-13(12)22-25(15)6-5-19-16/h5-6,11H,1-4,7-10H2,(H2,20,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTBDFSXNPKZRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)C5=CNC(=O)N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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